{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has been studied for its potential as an antimicrobial agent.
Medicine
In medicine, compounds containing piperidine and piperazine moieties are often explored for their potential therapeutic effects, including antipsychotic, antiviral, and anti-tubercular activities .
Industry
Industrially, such compounds are used in the development of pharmaceuticals and agrochemicals. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Known for their wide range of biological activities, including antiviral and antipsychotic effects.
Piperidine derivatives: Commonly used in pharmaceuticals for their therapeutic properties.
Uniqueness
What sets {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone apart is its dual piperidine-piperazine structure, which allows for a broader range of biological activities and potential applications. This unique combination enhances its versatility in medicinal chemistry and drug development.
Properties
Molecular Formula |
C32H39N3O2 |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C32H39N3O2/c1-25-8-6-13-31(26(25)2)34-18-20-35(21-19-34)32(36)29-14-16-33(17-15-29)23-28-11-7-12-30(22-28)37-24-27-9-4-3-5-10-27/h3-13,22,29H,14-21,23-24H2,1-2H3 |
InChI Key |
PMWOWTQIFUSHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=CC=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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